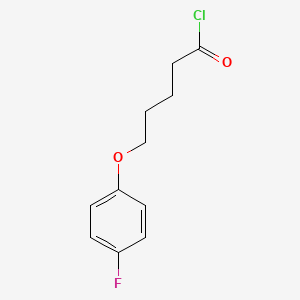
5-(4-Fluorophenoxy)pentanoyl chloride
Overview
Description
5-(4-Fluorophenoxy)pentanoyl chloride is an organic compound with the molecular formula C11H12ClFO. It is a derivative of pentanoyl chloride, where a fluorophenoxy group is attached to the pentanoyl chain. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 5-(4-Fluorophenoxy)pentanoyl chloride typically involves the reaction of 4-fluorophenol with pentanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reaction of 4-Fluorophenol with Pentanoyl Chloride:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-(4-Fluorophenoxy)pentanoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Alcohols, Amines
Conditions: Room temperature or slightly elevated temperatures
Products: Esters (with alcohols), Amides (with amines)
Example: [ \text{this compound} + \text{R-OH} \rightarrow \text{5-(4-Fluorophenoxy)pentanoate Ester} + \text{HCl} ]
-
Hydrolysis
Reagents: Water
Conditions: Room temperature
Products: 5-(4-Fluorophenoxy)pentanoic acid, Hydrochloric acid
Example: [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{5-(4-Fluorophenoxy)pentanoic Acid} + \text{HCl} ]
Scientific Research Applications
5-(4-Fluorophenoxy)pentanoyl chloride has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of esters and amides for further chemical studies.
-
Biology
- Utilized in the modification of biomolecules for studying biological processes.
- Acts as a reagent in the synthesis of biologically active molecules.
-
Medicine
- Investigated for potential therapeutic applications due to its ability to modify pharmacologically active compounds.
- Used in drug development and medicinal chemistry research.
-
Industry
- Applied in the production of specialty chemicals and materials.
- Used in the synthesis of polymers and other industrial products .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)pentanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
5-(4-Fluorophenoxy)pentanoyl chloride can be compared with other acyl chlorides and fluorinated compounds:
-
Pentanoyl Chloride
- Similar structure but lacks the fluorophenoxy group.
- Used in similar reactions but may have different reactivity and applications.
-
4-Fluorophenylacetic Acid
- Contains a fluorophenyl group but has a different acyl chain.
- Used in the synthesis of different types of compounds.
-
4-Fluorobenzoyl Chloride
- Contains a fluorobenzoyl group instead of a fluorophenoxy group.
- Used in similar nucleophilic substitution reactions but with different reactivity .
Properties
IUPAC Name |
5-(4-fluorophenoxy)pentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-11(14)3-1-2-8-15-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLZFTZQDMLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















